molecular formula C14H23NO2 B258929 N-(3,5-dimethoxybenzyl)pentan-3-amine

N-(3,5-dimethoxybenzyl)pentan-3-amine

Cat. No. B258929
M. Wt: 237.34 g/mol
InChI Key: GKWRNTNDLIOYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxybenzyl)pentan-3-amine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity as a recreational drug in the early 2000s. However, its potential as a research tool has also been recognized, and it has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxybenzyl)pentan-3-amine is not fully understood, but it is thought to act on the serotonin system in the brain. It is believed to be a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethoxybenzyl)pentan-3-amine in lab experiments is its relatively low toxicity compared to other psychedelic drugs. However, its potency and unpredictable effects may make it difficult to control in experimental settings.

Future Directions

There are several potential future directions for research on N-(3,5-dimethoxybenzyl)pentan-3-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of focus is its effects on cognitive function, including memory and learning. Further research is also needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(3,5-dimethoxybenzyl)pentan-3-amine involves several steps, starting with the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 1-(3,5-dimethoxyphenyl)-2-nitropropene. This compound is then reduced to 2-(3,5-dimethoxyphenyl)ethylamine, which is further reacted with 3-bromopentane to yield this compound.

Scientific Research Applications

N-(3,5-dimethoxybenzyl)pentan-3-amine has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. It has also been investigated for its effects on cognitive function, including memory and learning.

properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-13(16-3)9-14(8-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

GKWRNTNDLIOYEQ-UHFFFAOYSA-N

SMILES

CCC(CC)NCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCC(CC)NCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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